An In-depth Technical Guide to 2,3,6-Trifluorobenzaldehyde: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2,3,6-Trifluorobenzaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,6-Trifluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,6-Trifluorobenzaldehyde, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic reactions. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated molecules.
Chemical and Physical Properties
2,3,6-Trifluorobenzaldehyde is a colorless to light yellow liquid under standard conditions. The trifluorinated phenyl ring significantly influences the compound's polarity, boiling point, and reactivity compared to unsubstituted benzaldehyde.
| Property | Value | Reference |
| CAS Number | 104451-70-9 | --INVALID-LINK-- |
| Molecular Formula | C₇H₃F₃O | --INVALID-LINK-- |
| Molecular Weight | 160.10 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 159 °C | --INVALID-LINK-- |
| Density | 1.44 g/cm³ | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.49 | --INVALID-LINK-- |
| Purity | ≥ 98% (GC) | --INVALID-LINK-- |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2,3,6-Trifluorobenzaldehyde. The following are expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons and a singlet for the aldehydic proton, typically downfield.
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¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon and the fluorinated aromatic carbons, with characteristic C-F coupling constants.
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¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the electronic environment of each fluorine atom.
| ¹⁹F{¹H} NMR (CDCl₃) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| F (para) | -58.1 (t) | 8.0 |
| F (ortho) | -92.56 (d) | 8.0 |
Note: The provided ¹⁹F NMR data is for the related compound 3,5-diiodo-2,4,6-trifluorobenzaldehyde and serves as an estimation.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,6-Trifluorobenzaldehyde will exhibit characteristic absorption bands for the carbonyl group and the C-F bonds.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** |
| C=O (carbonyl) stretch | 1700 - 1720 (strong) |
| C-H (aldehyde) stretch | 2720 and 2820 (two weak bands) |
| C-F stretch | 1100 - 1400 (strong, multiple bands) |
| C=C (aromatic) stretch | 1450 - 1600 (medium to weak) |
Experimental Protocols
Synthesis of 2,3,6-Trifluorobenzaldehyde
A common method for the synthesis of fluorinated benzaldehydes is the formylation of the corresponding fluorinated benzene derivative. The following is a representative procedure adapted from general formylation methods.
Reaction Scheme:
Procedure:
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To a solution of 1,2,4-trifluorobenzene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
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Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
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Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude product can then be purified by fractional distillation.
Purification by Fractional Distillation
Due to its liquid nature and relatively high boiling point, fractional distillation is an effective method for purifying 2,3,6-Trifluorobenzaldehyde from non-volatile impurities and other reaction byproducts with different boiling points.[2][3]
Procedure:
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Set up a fractional distillation apparatus, ensuring all glassware is dry.
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Add the crude 2,3,6-Trifluorobenzaldehyde to the distillation flask along with a few boiling chips.
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Slowly heat the distillation flask.
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Collect the fraction that distills at the boiling point of 2,3,6-Trifluorobenzaldehyde (159 °C at atmospheric pressure). The boiling point will be lower under vacuum.
Chemical Reactivity and Applications
The aldehyde functional group in 2,3,6-Trifluorobenzaldehyde is a key site for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[4]
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. 2,3,6-Trifluorobenzaldehyde can readily undergo this reaction.
Reaction Workflow:
Experimental Protocol (Adapted):
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Prepare the phosphorus ylide by treating a suitable phosphonium salt with a strong base (e.g., n-BuLi or NaH) in an anhydrous solvent like THF.
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To this ylide solution at 0 °C, add a solution of 2,3,6-Trifluorobenzaldehyde in the same solvent.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
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The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Knoevenagel Condensation
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone.
Experimental Protocol (Adapted):
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To a solution of 2,3,6-Trifluorobenzaldehyde and an active methylene compound (e.g., malononitrile or diethyl malonate) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a weak base (e.g., piperidine or triethylamine).
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography.
Applications in Drug Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[5] As a trifluorinated building block, 2,3,6-Trifluorobenzaldehyde is a valuable precursor for the synthesis of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases.[4] The unique substitution pattern of the fluorine atoms can influence the conformation and electronic properties of the final molecule, leading to improved biological activity and selectivity.
Safety and Handling
2,3,6-Trifluorobenzaldehyde is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.
Hazard Statements:
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H227: Combustible liquid
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and ignition sources.
Conclusion
2,3,6-Trifluorobenzaldehyde is a valuable and reactive intermediate with significant potential in synthetic chemistry. Its unique trifluorinated structure provides a gateway to a wide range of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
